molecular formula C12H16N2O4S B6162687 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid CAS No. 2386203-18-3

2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid

Cat. No. B6162687
CAS RN: 2386203-18-3
M. Wt: 284.3
InChI Key:
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Description

The compound “2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a four-membered nitrogen-containing ring, and a thiazole ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The compound also contains a carboxylic acid group and a tert-butoxycarbonyl group .

Mechanism of Action

The mechanism of action of this compound is not known. It’s possible that the compound could interact with biological systems through its azetidine, thiazole, carboxylic acid, or carbamate groups, but this would depend on the specific context .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate precautions should be taken when handling it to avoid potential hazards .

Future Directions

The potential applications and future directions for this compound are not known. Given its complex structure, it could potentially be of interest in various areas of research, including medicinal chemistry and materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(tert-butoxycarbonyl)azetidin-1-amine, which is synthesized from tert-butyl chloroacetate and azetidine-1-amine. The second intermediate is 2-amino-4-(tert-butoxycarbonyl)thiazole, which is synthesized from 2-aminothiophenol and tert-butyl chloroacetate. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "Azetidine-1-amine", "Tert-butyl chloroacetate", "2-aminothiophenol", "Peptide coupling reagents" ], "Reaction": [ "Synthesis of 3-(tert-butoxycarbonyl)azetidin-1-amine: Azetidine-1-amine is reacted with tert-butyl chloroacetate in the presence of a base such as triethylamine to form the desired intermediate.", "Synthesis of 2-amino-4-(tert-butoxycarbonyl)thiazole: 2-aminothiophenol is reacted with tert-butyl chloroacetate in the presence of a base such as potassium carbonate to form the desired intermediate.", "Coupling of intermediates: The two intermediates are coupled using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography." ] }

CAS RN

2386203-18-3

Product Name

2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-thiazole-5-carboxylic acid

Molecular Formula

C12H16N2O4S

Molecular Weight

284.3

Purity

95

Origin of Product

United States

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